4-Acetoxypropiophenone
Description
4-Acetoxypropiophenone (IUPAC: 1-(4-acetoxyphenyl)propan-1-one) is a propiophenone derivative featuring an acetoxy (-OAc) substituent at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol. Structurally, it combines a propanone backbone (CH₃COCH₂-) with a phenyl ring modified by an ester group. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its ester functionality may serve as a prodrug moiety or intermediate for further derivatization .
Properties
CAS No. |
25743-56-0 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(4-propanoylphenyl) acetate |
InChI |
InChI=1S/C11H12O3/c1-3-11(13)9-4-6-10(7-5-9)14-8(2)12/h4-7H,3H2,1-2H3 |
InChI Key |
NSNRHFOGRGMKDN-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C |
Other CAS No. |
25743-56-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Structural Analogues
The biological and physicochemical properties of propiophenone derivatives are highly influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of 4-Acetoxypropiophenone and Analogues
Key Comparative Insights
Physicochemical Properties
- Lipophilicity: The acetoxy group in this compound enhances lipophilicity compared to 4-hydroxypropiophenone, improving membrane permeability but reducing water solubility. Methoxy and amino substituents further modulate solubility, with methoxy increasing and amino decreasing lipophilicity depending on pH .
- Reactivity: The acetoxy group is hydrolytically labile, enabling conversion to 4-hydroxypropiophenone under acidic/basic conditions. This property is exploited in prodrug design. In contrast, methoxy and amino groups are more stable, favoring long-term structural integrity in intermediates .
Analytical and Industrial Relevance
- 4-Hydroxyacetophenone () and Resacetophenone (2,4-dihydroxyacetophenone, ) are used as pharmaceutical reference standards due to their purity and well-characterized structures .
- 4-Acetoxy-3-methoxyacetophenone () is critical in crystallography studies, leveraging substituent effects for precise molecular packing analysis .
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